molecular formula C20H22O4 B1670544 Dieugenol CAS No. 4433-08-3

Dieugenol

Cat. No. B1670544
CAS RN: 4433-08-3
M. Wt: 326.4 g/mol
InChI Key: KETPSFSOGFKJJY-UHFFFAOYSA-N
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Description

Dieugenol is a neolignan that has been found in N. leucantha and has antioxidative and antiprotozoal activities . It has a molecular formula of C20H22O4 . It inhibits the formation of thiobarbituric acid reactive substances (TBARS) and scavenges superoxide anions, but not hydroxyl radicals, in cell-free assays .


Synthesis Analysis

Dieugenol can be synthesized from the dimerization of eugenol with hexacyanoferrate (III), or by electrochemical and enzyme-catalysis means . It has also been used as a starting material for total synthesis of several natural products .


Molecular Structure Analysis

Dieugenol has a molecular formula of C20H22O4, an average mass of 326.386 Da, and a monoisotopic mass of 326.151794 Da . It has three active sites: hydroxyl, allylic, and aromatic groups .


Chemical Reactions Analysis

Eugenol, from which Dieugenol is derived, has been shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs .


Physical And Chemical Properties Analysis

Dieugenol has a density of 1.1±0.1 g/cm3, a boiling point of 439.8±40.0 °C at 760 mmHg, and a flash point of 219.8±27.3 °C . It has 4 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Treatment of Visceral Leishmaniasis

Dehydrodieugenol B analogues have shown potential in the treatment of visceral leishmaniasis, a neglected protozoan disease with high mortality . The study demonstrated that 14 compounds based on the core scaffold of the neolignan dehydrodieugenol B exhibited activity against intracellular amastigotes, with 50% inhibitory concentration (IC 50) values between 3.0 and 32.7 μM . This study emphasizes the potential of dehydrodieugenol B analogues as new candidates for the treatment of visceral leishmaniasis .

Anti-Trypanosomal Activity

Dehydrodieugenol derivatives have been synthesized via Olefin Cross Metathesis and evaluated for their trypanocidal activity . The results obtained indicate that the IC 50 values for amastigotes of compounds 3b and 3d are quite similar to those of biseugenol (1), but unlike this compound, they show reduced toxicities with SI values similar to those of the standard drug benznidazol .

Natural Product Drug Discovery

Dehydrodieugenol is a neolignan found in more than 17 plant species, including herbs, fruit, and root . Over the last 30 years, half of all the new medicines introduced were based on natural products, which underlines their importance for lead generations . Dehydrodieugenol, being a natural product, could be a prime starting point for drug discovery .

Synthesis of New Derivatives

Dehydrodieugenol has been used as a core scaffold for the synthesis of new derivatives via Ruthenium-catalyzed cross metathesis . These derivatives have been evaluated for their biological activity, providing a new avenue for the development of pharmaceuticals .

Safety and Hazards

Dieugenol is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Based on the critical analysis of the literature, Dieugenol exhibits vivid signaling pathways to combat cancers of different origins . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of Dieugenol . Therefore, Dieugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer .

Mechanism of Action

Target of Action

Dehydrodieugenol, also known as Dieugenol, has been shown to exhibit significant biological activity against various targets. It has been found to be particularly effective against protozoan diseases such as visceral leishmaniasis and Trypanosoma cruzi . These diseases are caused by parasites that typically affect mononuclear phagocytic system cells .

Mode of Action

The compound interacts with its targets primarily through its anti-inflammatory, anti-oxidant, anti-cancerogenic, and anti-microbial properties . In the case of visceral leishmaniasis, dehydrodieugenol B analogues have been shown to exhibit activity against intracellular amastigotes . The compound’s interaction with peroxisome proliferator-active receptor (PPAR), a receptor target for the treatment of diabetes mellitus type 2, has also been analyzed, and dehydrodieugenol was shown to act as an agonist on the PPAR ligand binding domain .

Biochemical Pathways

Dehydrodieugenol affects several biochemical pathways. It has been found to have a wide range of biological activities, including cytotoxicity, anti-oxidant, anti-inflammatory, and anti-parasitic effects . .

Pharmacokinetics

The physicochemical property analysis of dehydrodieugenol predicts a log P value of 5.18, a close to optimum log D value of 3.82 and water solubility (log S) of −5.27, which falls into the moderate solubility class . These properties are important characteristics that relate to oral bioavailability, which has been shown to be high (≥30%) for dehydrodieugenol .

Result of Action

The molecular and cellular effects of dehydrodieugenol’s action are primarily seen in its anti-parasitic activity. For instance, in the case of visceral leishmaniasis, dehydrodieugenol B analogues have been found to exhibit activity against intracellular amastigotes . Similarly, in the case of Trypanosoma cruzi, dehydrodieugenol B has been shown to maintain or improve bioactivities against the amastigote forms of the parasite .

properties

IUPAC Name

2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETPSFSOGFKJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196137
Record name Benzonitrile, 4-hydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrodieugenol

CAS RN

4433-08-3
Record name Dehydrodieugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4433-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-hydroxy-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-hydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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